molecular formula C20H18ClN3O5S B11641695 {(2E)-2-[(2E)-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B11641695
M. Wt: 447.9 g/mol
InChI Key: CBZYPRFDLJDZBN-LSHDLFTRSA-N
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Description

{(2E)-2-[(2E)-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazone linkage, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2E)-2-[(2E)-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves a multi-step process:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzaldehyde in the presence of hydrazine hydrate to form the hydrazone intermediate.

    Cyclization to form the thiazolidinone ring: The hydrazone intermediate is then reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring.

    Final acylation: The thiazolidinone derivative is acylated with chloroacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiazolidinone moieties.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Biology

    Antimicrobial Activity: Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

    Enzyme Inhibition: It has been investigated for its potential to inhibit enzymes such as tyrosinase and acetylcholinesterase, which are targets for treating conditions like hyperpigmentation and Alzheimer’s disease.

Medicine

    Anti-inflammatory: The compound has demonstrated anti-inflammatory effects in preclinical studies, making it a candidate for developing new anti-inflammatory drugs.

    Anticancer: Preliminary research suggests that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Industry

    Dye Synthesis: It can be used as an intermediate in the synthesis of dyes and pigments for textile and printing industries.

Mechanism of Action

The mechanism of action of {(2E)-2-[(2E)-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound binds to the active sites of enzymes, inhibiting their activity. For example, it can inhibit tyrosinase by chelating the copper ions in the enzyme’s active site.

    Cellular Pathways: It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Hydrazones: Compounds with hydrazone linkages are widely studied for their antimicrobial and anticancer activities.

    Benzylidene Derivatives: These compounds, like the chlorobenzylidene and methoxybenzylidene groups in the title compound, are known for their diverse biological activities.

Uniqueness

    Structural Complexity: The combination of a thiazolidinone ring, hydrazone linkage, and chlorobenzyl group in a single molecule is unique and contributes to its diverse biological activities.

    Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile molecule.

Properties

Molecular Formula

C20H18ClN3O5S

Molecular Weight

447.9 g/mol

IUPAC Name

2-[(2E)-2-[(E)-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C20H18ClN3O5S/c1-28-15-8-4-6-12(18(15)29-11-13-5-2-3-7-14(13)21)10-22-24-20-23-19(27)16(30-20)9-17(25)26/h2-8,10,16H,9,11H2,1H3,(H,25,26)(H,23,24,27)/b22-10+

InChI Key

CBZYPRFDLJDZBN-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=NN=C3NC(=O)C(S3)CC(=O)O

Origin of Product

United States

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